Orellanine
Overview
Description
Orellanine is a mycotoxin found in a group of mushrooms known as the Orellani of the family Cortinariaceae . It is a bipyridine N-oxide compound somewhat related to the herbicide diquat . Orellanine is produced by mushrooms of the genus Cortinarius which grow in North America and in Europe .
Synthesis Analysis
Orellanine has been synthesized from 3-aminopyridine and 3-hydroxypyridine . The synthesis of orellanine remains challenging, with numerous established methods for its synthesis .Molecular Structure Analysis
Orellanine is a bipyridine with positively charged nitrogen atoms . It chemically resembles the bipyridine herbicides paraquat and diquat .Chemical Reactions Analysis
Orellanine can undergo reduction to form its metabolite orelline, which produces a distinctive turquoise fluorescence when exposed to UV light . This reduction enables the necessary electron spin transitions via keto−enol tautomerism .Physical And Chemical Properties Analysis
Orellanine has a molecular weight of 252.18 g/mol . Its chemical formula is C10H8N2O6 .Scientific Research Applications
Analysis in Food Products and Therapeutic Potential
Orellanine, a nephrotoxin found in various Cortinaceae mushroom species, has been the subject of research primarily due to its potential in medicinal applications and the need for analytical methods in food safety. A significant study by Herrmann et al. (2012) developed a quantitative HPLC-ESI-MS/MS method for analyzing total orellanine in mushrooms and spiked blood plasma. This method is crucial for two key applications: the analysis of food products possibly contaminated with orellanine and monitoring orellanine levels within the therapeutic interval in blood serum, especially considering orellanine's evaluation as a potential cure for metastatic renal cancer (Herrmann et al., 2012).
Pharmacokinetics in Renal Cancer Treatment
Further research on orellanine's pharmacokinetic properties was conducted by Najar et al. (2018), where the distribution and elimination of orellanine were studied in rats to understand its potential use in therapy, particularly for metastatic renal cancer. Their findings indicated that orellanine is almost exclusively eliminated by glomerular filtration and peritoneal dialysis, highlighting its specificity for proximal tubular cells, which are the origin cells for metastatic renal cancer (Najar et al., 2018).
Inhibition of Protein Synthesis
A study by Richard et al. (1991) demonstrated that pure orellanine inhibits macromolecule synthesis (proteins, RNA, DNA) in Madin-Darby canine kidney cells and rat liver mitochondria. This inhibition points to a potential mechanism of orellanine's toxicity and might provide insights into its therapeutic applications, especially considering that its in vivo inhibition of protein synthesis is likely due to a metabolite of orellanine (Richard et al., 1991).
Toxicokinetics and Mechanisms of Toxicity
The toxicokinetics and mechanisms of orellanine's toxicity have been a focus of research, as evidenced by the work of Dinis-Oliveira et al. (2016). They reviewed the epidemiological studies, chemical structure, toxic doses, and mechanisms of toxicity of orellanine, providing comprehensive insights into its nephrotoxic effects, which are crucial for both understanding its potential therapeutic uses and addressing the risks associated with accidental ingestion (Dinis-Oliveira et al., 2016).
Orellanine's Activation and Oxidation
Studies on the activation and oxidation pathways of orellanine, such as those by Oubrahim et al. (1998), provide insights into its pathogenic mechanism. Their research using electron spin resonance (ESR) spectroscopystudied the activation of orellanine by horseradish peroxidase/H2O2 system and showed the formation of an ortho-semiquinone radical intermediate. This study contributes to the understanding of orellanine's biochemical behavior and toxicity mechanism, which is essential for its application in scientific research, particularly concerning its nephrotoxic properties (Oubrahim et al., 1998).
Hemoperfusion for Orellanine Removal
The study of hemoperfusion materials in removing orellanine from human plasma by Fulde et al. (1998) offers valuable insights for potential medical interventions in cases of orellanine poisoning. Their work demonstrated that orellanine can be effectively bound and removed using activated charcoal and Amberlite XAD 4 resin, suggesting a possible treatment method for Cortinarius intoxications (Fulde et al., 1998).
Orellanine's Effect on Cellular Organisms
Research by Klein et al. (1986) on the effect of orellanine on the cellular slime mold Dictyostelium discoideum and the bacterium Escherichia coli provides insights into the broader biological impact of this toxin. Their findings showed that orellanine efficiently inhibited the growth of these organisms, which can be relevant for understanding its impact on various cellular processes and its potential as a research tool in cellular biology (Klein et al., 1986).
properties
IUPAC Name |
2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNMEQUBVRSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orellanine | |
CAS RN |
37338-80-0 | |
Record name | 37338-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORELLANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Orellanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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